5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

描述

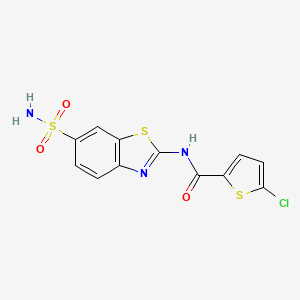

This compound features a thiophene-2-carboxamide scaffold substituted with a 5-chloro group and a 6-sulfamoyl-1,3-benzothiazol-2-yl moiety.

属性

IUPAC Name |

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVNWJFKPUYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable thiophene precursor with the benzothiazole derivative under appropriate conditions.

Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry: It is used in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological processes, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

相似化合物的比较

Rivaroxaban (BAY 59-7939)

Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .

Key Differences :

- Core Scaffold: Rivaroxaban uses an oxazolidinone ring linked to a morpholinone-phenyl group, whereas the target compound replaces this with a 6-sulfamoyl-benzothiazole.

- Stereochemistry : Rivaroxaban’s (5S)-configuration is critical for Factor Xa inhibition; the target compound’s benzothiazole lacks such stereochemical complexity .

Pharmacology : Rivaroxaban is a direct oral Factor Xa inhibitor (IC₅₀ = 0.7 nM) with high bioavailability (~80%) and a half-life of 5–13 hours . The sulfamoyl group in the target compound may alter binding kinetics due to distinct hydrogen-bonding interactions with Factor Xa’s S4 pocket .

Crystalline Analog (Patent: KR 2018/00725)

Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate .

Key Differences :

- Substituent: A triazin-1-yl group replaces the morpholinone in rivaroxaban, while the target compound uses a sulfamoyl-benzothiazole.

- Crystallinity : The patented analog exhibits enhanced stability under high humidity and temperature, suggesting that sulfamoyl groups (as in the target compound) could similarly improve formulation stability .

Anticancer Thiophene-2-Carboxamide Derivatives

Structure : N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (e.g., compound 5f: 2,4-dichlorobenzyl substitution) .

Key Differences :

- Substituent : These compounds prioritize lipophilic groups (e.g., dichlorobenzyl) for cytotoxic activity, contrasting with the target compound’s polar sulfamoyl-benzothiazole.

Pharmacology : Compound 5f showed IC₅₀ values <10 µM in cancer cell lines, highlighting how substituent polarity modulates target selectivity (anticancer vs. anticoagulant) .

Pharmacokinetic and Physicochemical Properties

生物活性

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzothiazole moiety, and a sulfamoyl group, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in antimicrobial and antitumor therapies.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and sulfonamide moieties exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(6-sulfamoyl)-1,3-benzothiazole | Sulfonamide linked to benzothiazole | Antimicrobial |

| 4-Amino-N-(6-sulfamoyl)-1,3-benzothiazole | Amino instead of nitro group | Antimicrobial |

| N-(6-Fluoro-benzothiazolyl)-benzamide | Fluorine substitution | Antibacterial |

The unique combination of functional groups in this compound may enhance its selectivity against specific bacterial strains compared to structurally similar compounds .

Anti-Tubercular Activity

Similar compounds have shown significant inhibition against Mycobacterium tuberculosis. The structure activity relationship (SAR) studies suggest that the benzothiazole derivatives can be optimized for enhanced anti-tubercular activity.

Table 2: Inhibitory Concentrations of Benzothiazole Derivatives

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7b | NT | 0.32 |

| 7c | NT | 0.32 |

The above table illustrates the inhibitory concentrations of various synthesized benzothiazole derivatives against M. tuberculosis, highlighting the potential of this compound in combating drug-resistant strains .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of enzyme activity related to bacterial cell wall synthesis.

- Interference with nucleic acid synthesis , which is crucial for bacterial replication.

Molecular docking studies have been employed to predict binding affinities and interactions with target proteins involved in the pathogenicity of M. tuberculosis .

Case Studies

In a recent study focusing on the synthesis and evaluation of new benzothiazole derivatives, researchers synthesized several compounds and tested their biological activities against M. tuberculosis. The results indicated that modifications to the benzothiazole framework could significantly enhance antimicrobial potency .

常见问题

Q. Table 1: Representative Yields Under Varying Conditions

| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 12 | 60 | DMF | 73 |

| 24 | 80 | DCM | 68 |

| 18 | 70 | THF | 58 |

Basic: How is the crystal structure of this compound validated, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters. Hydrogen bonds are modeled using riding constraints .

- Validation : PLATON or CCDC Mercury checks for symmetry and packing errors. R-factors < 0.05 indicate high confidence .

Advanced: How do intermolecular hydrogen bonds and crystal packing influence the compound’s stability and bioactivity?

SC-XRD data (e.g., space group P2₁, Z = 2) reveal four key hydrogen bonds:

- N–H···O (2.89 Å) between the sulfamoyl group and thiophene carbonyl.

- C–H···Cl (3.12 Å) stabilizing the L-shaped conformation .

These interactions enhance thermal stability (TGA shows decomposition >200°C) and may improve binding to Factor Xa (FXa) by maintaining rigidity. Computational docking (AutoDock Vina) suggests the sulfamoyl group interacts with S4 pocket residues (Tyr99, Asp189) in FXa .

Advanced: How can contradictory bioactivity data between this compound and analogs (e.g., zifaxaban, rivaroxaban) be resolved?

Discrepancies arise from assay conditions and structural nuances:

- In vitro FXa assays : Zifaxaban (IC₅₀ = 0.4 nM) shows higher potency than rivaroxaban (IC₅₀ = 0.7 nM) due to its 2-oxopyridinyl group enhancing π-π stacking with Tyr228 .

- Crystallographic alignment : Overlaying PDB structures (e.g., 2W26 for FXa) identifies steric clashes in bulkier analogs.

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) to resolve false positives from fluorescent interference .

Advanced: What strategies optimize stability of the crystalline form under high humidity and temperature?

Patent data () highlights:

- Polymorph screening : Form II (monoclinic) exhibits <0.1% weight loss at 40°C/75% RH over 30 days vs. Form I (hygroscopic).

- Excipient compatibility : Co-crystallization with methanesulfonate improves lattice energy (ΔG < −25 kJ/mol).

- Accelerated stability testing : ICH guidelines (25°C/60% RH for 6 months) confirm no degradation via HPLC-MS .

Advanced: How do substituents on the benzothiazole ring impact SAR in FXa inhibition?

Comparative studies reveal:

- Sulfamoyl vs. methoxy : Sulfamoyl at position 6 increases FXa affinity (ΔpIC₅₀ = 1.2) due to hydrogen bonding with Gly217.

- Chlorine at position 5 : Enhances lipophilicity (logP = 3.2) and membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays) .

Table 2: SAR of Key Derivatives

| Substituent (Position) | FXa IC₅₀ (nM) | logP |

|---|---|---|

| –SO₂NH₂ (6) | 0.4 | 3.2 |

| –OCH₃ (6) | 1.6 | 2.8 |

| –Cl (5) + –SO₂NH₂ (6) | 0.3 | 3.5 |

Basic: What spectroscopic techniques are used for characterization, and how are conflicting NMR/IR data resolved?

- ¹H/¹³C NMR : Assign peaks using HSQC and HMBC (e.g., thiophene C=O at δ 165 ppm; benzothiazole C–S at δ 125 ppm) .

- IR : Confirm sulfonamide (1320 cm⁻¹, asymmetric SO₂ stretch) and amide (1680 cm⁻¹, C=O stretch).

- Contradictions : If NMR integration mismatches theoretical values, check for tautomerism (e.g., thiophene ring puckering) via variable-temperature NMR .

Advanced: How can computational modeling predict pharmacokinetic profiles, and what are the limitations?

- ADME prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high polar surface area (PSA = 95 Ų).

- CYP inhibition : Schrödinger’s QikProp predicts CYP3A4 inhibition (Ki = 2.1 μM), requiring in vitro validation using human liver microsomes .

- Limitations : Models underestimate transporter-mediated efflux (e.g., P-gp), necessitating bidirectional permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。